molecular formula C14H11ClO B2567947 1-(4'-Chloro-biphenyl-3-yl)-ethanone CAS No. 893734-59-3

1-(4'-Chloro-biphenyl-3-yl)-ethanone

Cat. No. B2567947
CAS RN: 893734-59-3
M. Wt: 230.69
InChI Key: MWSJRNGQNFLJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4’-Chloro-biphenyl-3-yl)-ethanone is a biochemical used for proteomics research . It has a molecular formula of C14H11ClO and a molecular weight of 230.69 .


Synthesis Analysis

The synthesis of 1-(4’-Chloro-biphenyl-3-yl)-ethanone involves sulfation of the corresponding chlorophenol with 2,2,2-trichloroethyl (TCE) chlorosulfate using N,N -dimethylaminopyridine (DMAP) as base . The deprotection of the chlorophenol diesters with zinc powder/ammonium formate yields the respective chlorophenol sulfate ammonium salts .


Molecular Structure Analysis

The molecular structure of 1-(4’-Chloro-biphenyl-3-yl)-ethanone has been confirmed by X-ray crystal structure analysis .

Scientific Research Applications

Fluorescent Chemosensors Development

One significant application of chemical compounds related to 1-(4'-Chloro-biphenyl-3-yl)-ethanone is their use in the development of fluorescent chemosensors. Such compounds, including derivatives based on 4-methyl-2,6-diformylphenol (DFP), have shown potential in detecting various analytes, such as metal ions (e.g., Zn2+, Cu2+, Al3+), anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential of similar compounds for broad applications in chemical sensing technologies. This area of research holds promise for advancements in environmental monitoring, healthcare diagnostics, and industrial processes (Roy, 2021).

Environmental Remediation

Compounds related to 1-(4'-Chloro-biphenyl-3-yl)-ethanone are also pivotal in environmental remediation efforts, particularly in addressing contamination by "new" organohalides like decabromodiphenyl ethane (DBDPE) and perfluorobutyrate (PFBA). The widespread environmental distribution of such organohalides has prompted research into effective remediation techniques, including photodegradation, chemical oxidation, and biodegradation. Notably, microbial reductive dehalogenation has emerged as a promising method for the in situ remediation of perfluoroalkyl substances (PFASs) and halogenated flame retardants (HFRs), suggesting potential applications for related chemical compounds in mitigating environmental pollutants (He et al., 2021).

Synthetic Organic Chemistry

Additionally, compounds similar to 1-(4'-Chloro-biphenyl-3-yl)-ethanone are important in synthetic organic chemistry. They serve as precursors or intermediate compounds in the synthesis of a wide array of chemical entities, including natural compounds and synthetic derivatives with various physical, chemical, and biological properties. Such compounds are instrumental in pharmaceuticals, perfumery, and agrochemical industries, among others. The versatility and reactivity of these compounds facilitate the development of novel synthetic routes and chemical transformations, contributing significantly to advancements in chemistry and related fields (Yoda, 2020).

properties

IUPAC Name

1-[3-(4-chlorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSJRNGQNFLJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4'-Chloro-biphenyl-3-yl)-ethanone

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